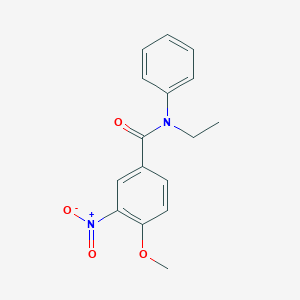

![molecular formula C11H9ClN2O3S2 B5571977 4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)

4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide" is a derivative of thiophene, a heterocyclic compound. Thiophene derivatives are of significant interest due to their potential applications in various fields, such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of similar compounds involves Gewald reactions, starting with the preparation of acetamide via cold condensation of aniline and ethylcynoacetate, followed by reaction with p-chloro acetophenone, sulfur, and diethylamine (Bhattacharjee, Saravanan, & Mohan, 2011). The compound is then treated with various substituted aryl aldehydes to yield new derivatives.

Molecular Structure Analysis

The molecular structures of thiophene-containing compounds are typically characterized using techniques like FT-IR, NMR, and mass spectrometry. X-ray crystallography is used to determine the geometry, showing intramolecular interactions and the formation of specific ring motifs (Mabkhot et al., 2016).

Chemical Reactions and Properties

Thiophene sulfonamide derivatives have shown reactivity towards various nucleophiles, leading to the formation of different functional groups and structures. This reactivity is integral to the synthesis of various derivatives with potential biological activities (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of thiophene derivatives are typically characterized by their solubility in polar solvents, high molecular weight, and the ability to form tough and flexible films. These properties are influenced by factors such as the presence of oxygen and sulfur in the molecular structure (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as sulfonamides, are often studied in the context of molecular interactions in crystals and solutions. These properties include sublimation, solubility, solvation, and distribution, which are crucial in understanding their behavior in various applications (Perlovich et al., 2008).

Applications De Recherche Scientifique

Sulfonamides in Drug Development

Sulfonamides have been a focal point in drug development, noted for their presence in a wide array of clinically used drugs. Their versatility is underlined by their incorporation into treatments for conditions ranging from glaucoma and cancer to microbial infections. Sulfonamide compounds, including the mentioned chemical structure, are actively investigated for their antitumor and antiglaucoma properties, among other therapeutic potentials. Specifically, they have shown significant promise in targeting tumor-associated isoforms and in antiglaucoma drugs targeting carbonic anhydrase II, as well as in diagnostic tools for various diseases. This highlights the continuous exploration and need for novel sulfonamides in medical research to address unmet clinical needs (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides as Anticancer Agents

The exploration of sulfonamides extends into the realm of anticancer therapy, where compounds like mafosfamide, a cyclophosphamide analog, demonstrate the versatility and potential of sulfonamides in treating various types of cancer. The ongoing clinical trials and preclinical investigations into sulfonamides like mafosfamide underscore their attractiveness as candidates for regional cancer therapy, offering insights into their mechanisms of action and potential benefits in cancer treatment (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Recent Advances in Sulfonamide Research

Recent patent reviews of sulfonamide inhibitors from 2013 to the present have highlighted their critical role in addressing a broad spectrum of diseases. These reviews emphasize the sustained interest and development in sulfonamide-based therapies targeting various biological pathways, including tyrosine kinase, HIV-1 protease, and angiogenesis inhibitors. The persistence of sulfonamide research reflects its importance in generating new drug candidates for conditions such as cancer, glaucoma, inflammation, and microbial infections, underscoring the dynamic nature of sulfonamide applications in current medical research (Gulcin & Taslimi, 2018).

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKWPQKDSUWVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)